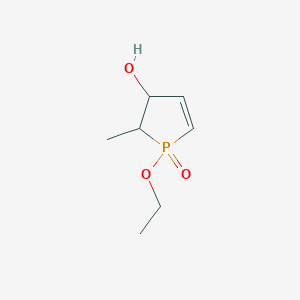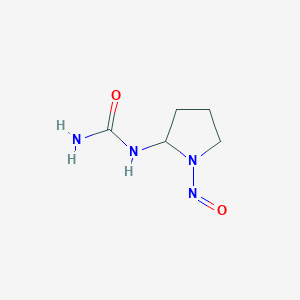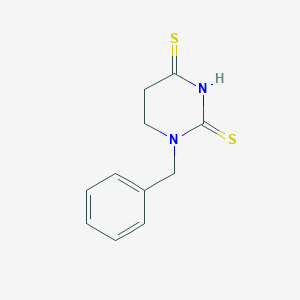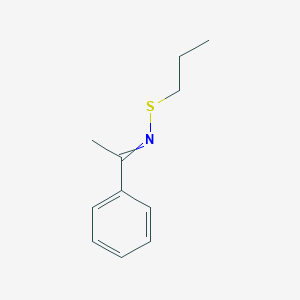
1-Phenylethan-1-one S-propylthioxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylethan-1-one S-propylthioxime is an organic compound that belongs to the class of thiosemicarbazones It is characterized by the presence of a phenyl group attached to an ethanone moiety, with a propylthioxime group attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylethan-1-one S-propylthioxime can be synthesized through a multi-step process. One common method involves the reaction of 1-phenylethan-1-one (acetophenone) with S-propylthiosemicarbazide under acidic conditions. The reaction typically proceeds as follows:
Step 1: Acetophenone is reacted with S-propylthiosemicarbazide in the presence of an acid catalyst.
Step 2: The resulting intermediate undergoes cyclization to form the desired thioxime compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylethan-1-one S-propylthioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxime group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Applications De Recherche Scientifique
1-Phenylethan-1-one S-propylthioxime has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylethan-1-one S-propylthioxime involves its interaction with molecular targets, such as enzymes and receptors. The thioxime group can form coordination bonds with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular membranes, leading to disruption of membrane integrity and cell death.
Comparaison Avec Des Composés Similaires
Acetophenone (1-Phenylethan-1-one): A simpler ketone with similar structural features but lacking the thioxime group.
1-Phenylethanol: An alcohol derivative of acetophenone with different chemical properties and applications.
2-Phenylethanol: An isomer of 1-phenylethanol with a different position of the hydroxyl group.
Uniqueness: 1-Phenylethan-1-one S-propylthioxime is unique due to the presence of the thioxime group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61076-40-2 |
|---|---|
Formule moléculaire |
C11H15NS |
Poids moléculaire |
193.31 g/mol |
Nom IUPAC |
1-phenyl-N-propylsulfanylethanimine |
InChI |
InChI=1S/C11H15NS/c1-3-9-13-12-10(2)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Clé InChI |
LBDBBPKBFWKVMU-UHFFFAOYSA-N |
SMILES canonique |
CCCSN=C(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
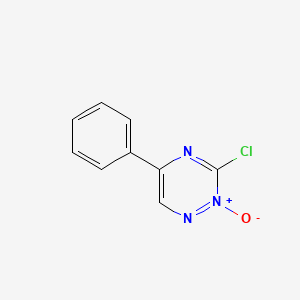
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
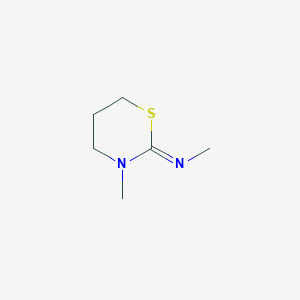
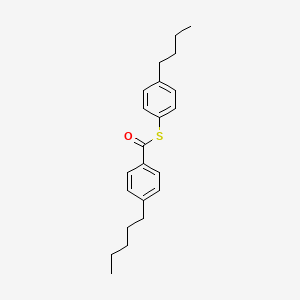
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)

![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
![Benzyl(ethenyl)methyl[(4-methylpent-4-en-2-yn-1-yl)oxy]silane](/img/structure/B14593515.png)
